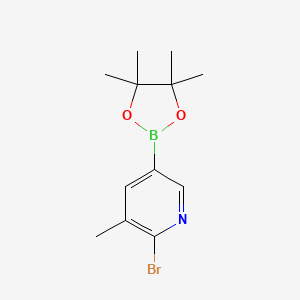

2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Overview

Description

“2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound . It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, and a boronic ester group, which is often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FTIR, 1H and 13C NMR spectroscopy, and MS . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, organoboron compounds like this are often used in various transformation processes due to their high stability, low toxicity, and high reactivity .Scientific Research Applications

Structural Analysis and Chemical Reactivity

- Bifunctional Building Block : The compound acts as a bifunctional building block in combinatorial chemistry. Its structure, compared to its regioisomer, shows differences in the orientation of the dioxaborolane ring and bond angles, impacting its chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Crystal Structure

- Boric Acid Ester Intermediates : This compound is used to synthesize boric acid ester intermediates with benzene rings, verified through spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures, confirmed by DFT calculations, align with crystal structures determined by X-ray diffraction (Huang et al., 2021).

Materials and Nanotechnology

- Polyfluorene Building Blocks : It's utilized in synthesizing heterodifunctional polyfluorenes. These polyfluorenes, used in nanoparticle fabrication, show bright fluorescence emissions, essential for applications in materials science (Fischer et al., 2013).

Organic Synthesis and Catalysis

- Catalytic Enantioselective Reactions : It's involved in catalytic enantioselective reactions, significant in the synthesis of chiral compounds, which are crucial in pharmaceutical and chemical industries (Huang et al., 2011).

Polymer and Dye Synthesis

- Synthesis of Deeply Colored Polymers : The compound contributes to the synthesis of deeply colored polymers, which have applications in dyeing and materials engineering (Welterlich et al., 2012).

Safety and Hazards

Safety information for similar compounds indicates that they may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

Organoboron compounds like “2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” have a wide range of applications in pharmacy and biology . They are not only important intermediates in organic synthesis but also have potential applications in the treatment of tumors and microbial infections . Furthermore, they can be used as fluorescent probes to identify various substances .

Mechanism of Action

Target of Action

Similar compounds have been used as intermediates in the synthesis of cholinergic drugs, which target the cholinergic system in the body .

Mode of Action

Compounds with similar structures have been used in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

Its use in the synthesis of cholinergic drugs suggests it may indirectly influence the cholinergic system, which plays a crucial role in memory, muscle control, and other functions .

Result of Action

Its use in the synthesis of cholinergic drugs suggests it may contribute to the therapeutic effects of these drugs, such as treating gastrointestinal diseases .

Biochemical Analysis

Biochemical Properties

It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis, particularly in Suzuki coupling reactions .

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on cellular function in in vitro or in vivo studies have not been extensively studied .

Properties

IUPAC Name |

2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO2/c1-8-6-9(7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYURULIZKUCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675308 | |

| Record name | 2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-64-1 | |

| Record name | Pyridine, 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)